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Compound of Interest

Compound Name: 2,3-Dichlorobenzoyl cyanide

Cat. No.: B194311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Lamotrigine,

an anticonvulsant drug, commencing from 2,3-dichlorobenzoyl cyanide. The protocols

described herein are compiled from established literature and are intended for an audience

with a professional background in synthetic organic chemistry.

Overview of the Synthetic Pathway
The synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide is a well-established route

that involves three primary stages:

Preparation of 2,3-Dichlorobenzoyl Cyanide: This key intermediate is synthesized from 2,3-

dichlorobenzoyl chloride through a cyanation reaction.

Formation of the Schiff Base Intermediate: 2,3-Dichlorobenzoyl cyanide is condensed with

an aminoguanidine salt in an acidic medium to yield 2-(2,3-dichlorophenyl)-2-

(guanidinylamino)acetonitrile.

Cyclization to Lamotrigine: The Schiff base intermediate undergoes cyclization to form the

final product, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine).

The overall synthetic workflow is depicted below.
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A high-level overview of the synthetic route to Lamotrigine.

Quantitative Data Summary
The following tables summarize the quantitative data associated with the synthesis of

Lamotrigine and its intermediates, providing a comparative overview of various reported

methodologies.

Table 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide
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Reactant
s

Reagents
&
Solvents

Temperat
ure (°C)

Time (h) Yield (%) Purity (%)
Referenc
e

2,3-

Dichlorobe

nzoyl

chloride,

Cuprous

cyanide

Toluene 160-165 7 94.2 97.4 [1][2]

2,3-

Dichlorobe

nzoyl

chloride,

Sodium

cyanide

Acetonitrile

, Cuprous

iodide

(cat.)

Room

Temp
5-8 >80 100 [3]

Table 2: Synthesis of Schiff Base Intermediate
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Reactant
s

Reagents
&
Solvents

Temperat
ure (°C)

Time (h) Yield (%) Purity (%)
Referenc
e

2,3-

Dichlorobe

nzoyl

cyanide,

Aminoguan

idine

bicarbonat

e

Sulfuric

acid, Water
60 6 76.8 99.2 [1]

2,3-

Dichlorobe

nzoyl

cyanide,

Aminoguan

idine

bicarbonat

e

Sulfuric

acid, Water
50-70 6-10

Not

Specified

Not

Specified
[1][2]

Table 3: Synthesis of Lamotrigine
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Reactant
s

Reagents
&
Solvents

Temperat
ure (°C)

Time (h) Yield (%) Purity (%)
Referenc
e

Schiff Base

Intermediat

e

n-Propanol 90 2.75 89.0 99.9 [4]

Schiff Base

Intermediat

e

Methanol,

Potassium

carbonate

Reflux 7 72
Not

Specified
[5]

Schiff Base

Intermediat

e

Methanol Reflux 15 94 99.9 [6]

Lamotrigin

e

Monohydra

te (for

conversion

to

anhydrous)

Methanol
Reflux,

then 20-25
1 (stirring) 76.8 99.9

Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis of

Lamotrigine.

Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide
Materials:

2,3-Dichlorobenzoyl chloride

Cuprous cyanide

Toluene
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Petroleum ether

Procedure:

A reactor is charged with 350.0 g (1.67 moles) of 2,3-dichlorobenzoyl chloride and 200.0 g of

cuprous cyanide.[1][2]

The mixture is heated to a temperature of 160-165 °C and stirred at this temperature for 7

hours.[1][2]

The reaction mixture is then cooled to 85 °C, and 1200 ml of toluene is added.[1][2]

The mixture is stirred for an additional hour at 60 °C and then cooled to 15 °C.[1][2]

The inorganic salts are removed by filtration.[1][2]

The toluene is distilled from the filtrate at 55 °C under reduced pressure.[1][2]

The crude product is crystallized from petroleum ether to yield 2,3-dichlorobenzoyl
cyanide.[1][2]

Protocol 2: Synthesis of 2-(2,3-dichlorophenyl)-2-
(guanidinylamino)acetonitrile (Schiff Base)
Materials:

2,3-Dichlorobenzoyl cyanide

Aminoguanidine bicarbonate

Sulfuric acid

Water

Procedure:

In a 3 L reactor, 982 g of water is added.[1][2]
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To the reactor, 1808 g of sulfuric acid is slowly added, ensuring the temperature remains

below 90 °C.[1][2]

The solution is then cooled to 25 °C.[1][2]

272.1 g (2.0 moles) of aminoguanidine bicarbonate is added in small portions to control the

evolution of CO2.[1][2]

The mixture is stirred for 30 minutes.[1][2]

200.0 g (1.0 mole) of 2,3-dichlorobenzoyl cyanide is then added to the aminoguanidine

solution.[1][2]

The mixture is gently heated to 60 °C and stirred for 6 hours at this temperature.[1][2]

After the reaction is complete, the mixture is cooled to 20 °C, and 982 g of water is slowly

added while maintaining the temperature below 24 °C.[2]

The precipitated product is filtered and washed with water.

The wet precipitate is dried under vacuum to yield the Schiff base intermediate.

Protocol 3: Synthesis of Lamotrigine
Materials:

2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile (Schiff Base)

n-Propanol

Activated carbon

Procedure:

A 10 L reactor is loaded with 6000 g of n-propanol and 400.0 g (1.56 moles) of the Schiff

base intermediate.[4]

The suspension is stirred and gently heated to 90 °C.[4]
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Stirring is continued for 2 hours and 45 minutes at 90 °C until the reaction is complete.[4]

A clear solution is obtained, to which activated carbon is added.

The solution is stirred and then filtered while hot.[4]

The filtrate is cooled to a temperature between 6 and 40 °C to induce crystallization of

Lamotrigine.[4]

The crystalline Lamotrigine is collected by filtration, washed with n-propanol, and dried.[4]

Mechanism of Action of Lamotrigine
Lamotrigine's primary mechanism of action as an anticonvulsant is the blockade of voltage-

gated sodium channels. This action stabilizes neuronal membranes and inhibits the release of

excitatory neurotransmitters, predominantly glutamate.
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The inhibitory effect of Lamotrigine on neuronal excitability.
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Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for

monitoring the progress of the synthesis and for determining the purity of the final Lamotrigine

product.

Typical HPLC Conditions:

Column: C18 μ-Bondapack column (250 mm x 4.6 mm)[7]

Mobile Phase: Acetonitrile-monobasic potassium phosphate solution (35:65, v/v), pH

adjusted to 3.5 with orthophosphoric acid[7]

Flow Rate: 1.5 ml/min[7]

Detection: UV at 210 nm[7]

Column Temperature: 40 °C[7]

These conditions can be adapted for in-process control to monitor the disappearance of

starting materials and the formation of intermediates and the final product. For final product

analysis, this method can be validated for specificity, linearity, precision, accuracy, and

robustness to ensure the quality of the synthesized Lamotrigine.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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